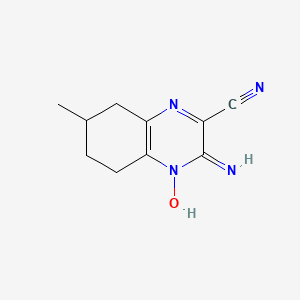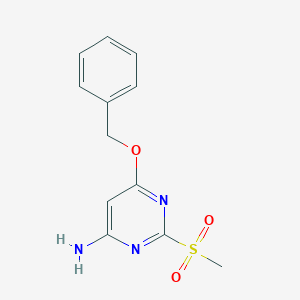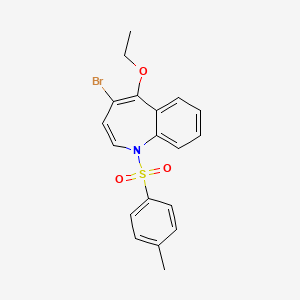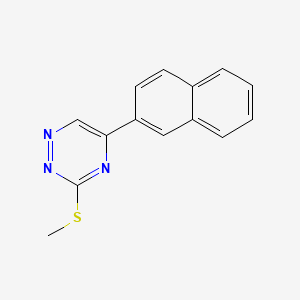
N,N-dibutylbutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutylbutane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dibutylbutane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of butane-1-thiol with dibutylamine in the presence of an oxidizing agent. The reaction is typically carried out under mild conditions, often using a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibutylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N,N-dibutylbutane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of N,N-dibutylbutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethylbutane-1-sulfonamide
- N,N-diethylbutane-1-sulfonamide
- N,N-dipropylbutane-1-sulfonamide
Uniqueness
N,N-dibutylbutane-1-sulfonamide is unique due to its specific alkyl chain length and structural configuration. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
14673-98-4 |
|---|---|
Fórmula molecular |
C12H27NO2S |
Peso molecular |
249.42 g/mol |
Nombre IUPAC |
N,N-dibutylbutane-1-sulfonamide |
InChI |
InChI=1S/C12H27NO2S/c1-4-7-10-13(11-8-5-2)16(14,15)12-9-6-3/h4-12H2,1-3H3 |
Clave InChI |
MZMABARWQKLMTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)

![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)







